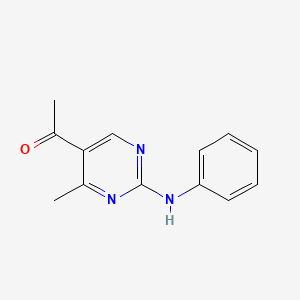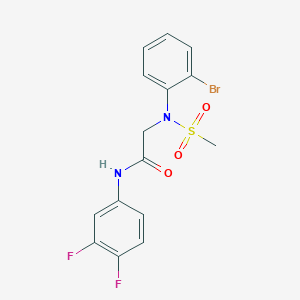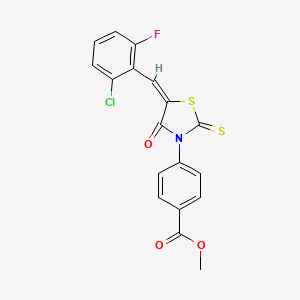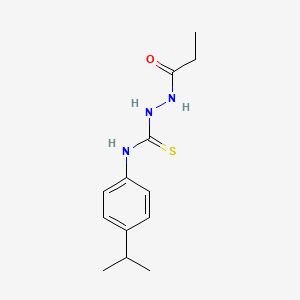
1-(2-anilino-4-methyl-5-pyrimidinyl)-1-ethanone
Descripción general
Descripción
1-(2-anilino-4-methyl-5-pyrimidinyl)-1-ethanone is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-anilino-4-methyl-5-pyrimidinyl)ethanone is 227.105862047 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
A study by Edrees et al. (2010) synthesized a series of compounds related to pyrimidinones, exhibiting moderate antimicrobial activities. Notably, some compounds demonstrated good cytotoxic activities against a panel of human tumor cell lines, as evaluated by the National Cancer Institute (NCI), USA. This suggests potential applications in developing antitumor drugs (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Chemical Synthesis and Corrosion Inhibition
Another research conducted by Hegazy et al. (2012) explored the use of pyrimidinone derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, highlighting their potential application in industrial maintenance and protection. The study found that these compounds acted as mixed (cathodic/anodic) inhibitors, demonstrating a significant correlation between their chemical structure and corrosion inhibition efficiency (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Synthesis of Novel Pyrimidine Derivatives
Sušnik et al. (2009) developed a short and efficient sequence for the synthesis of a series of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines, which are potential protein kinase inhibitors. This research underlines the role of pyrimidinone derivatives in the synthesis of new molecules with potential therapeutic applications (Sušnik, Schnürch, Mihovilovic, Mereiter, & Stanetty, 2009).
Novel Heterocyclic Chalcone Derivatives
Ho and Yao (2013) reported the synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These derivatives show potential for creating hues on polyester fibers, ranging from greenish-yellow to orange. This application is particularly relevant in the textile industry for dyeing processes (Ho & Yao, 2013).
Solvent Impact on Photokinetics
Ryseck et al. (2013) studied the impact of solvent on the photokinetics of pyrimidinones, which are part of (6-4) photolesions formed from pyrimidine bases on DNA strands. Understanding the photophysical and photochemical properties of pyrimidinones in different solvents can aid in developing better strategies for DNA damage repair and protection against UV radiation (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).
Propiedades
IUPAC Name |
1-(2-anilino-4-methylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-12(10(2)17)8-14-13(15-9)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMPXOFPXGKMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)
![METHYL 2-{[4-ALLYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B4628343.png)
![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![4-[(3-Fluorophenyl)methoxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)
![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4628375.png)

![Prop-2-en-1-yl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4628388.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

